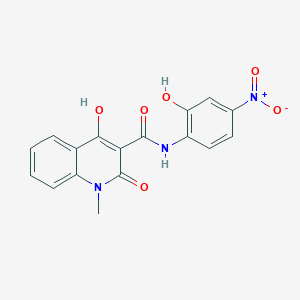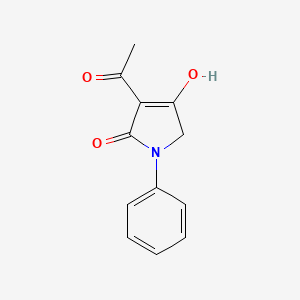
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea, also known as EPC-HOC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of coumarin, a natural compound found in many plants, which has been shown to possess a wide range of biological activities. EPC-HOC is a promising candidate for further research due to its unique chemical structure and potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is still being investigated, but it is believed to act through multiple pathways. N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also possesses free radical scavenging activity, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and oxidative stress. In vivo studies have shown that N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has potential therapeutic effects in animal models of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has several advantages as a research tool, including its unique chemical structure, high purity, and potential therapeutic properties. However, there are also limitations to its use in lab experiments. N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is a synthetic compound, which means that it may not accurately reflect the biological activity of natural compounds. Additionally, further research is needed to fully understand the safety and efficacy of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea in humans.
Direcciones Futuras
There are several future directions for research on N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea. One potential area of investigation is its potential use as a therapeutic agent for various diseases, including cancer, arthritis, and neurodegenerative disorders. Another area of research could focus on the development of novel analogs of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea with improved biological activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea and its potential interactions with other compounds.
Métodos De Síntesis
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin with 2-ethylphenylisocyanate. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea. The synthesis of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been investigated for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure allows it to interact with specific biological targets, making it a valuable tool for studying biological processes. N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, which have been investigated in various in vitro and in vivo studies.
Propiedades
IUPAC Name |
1-(2-ethylphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-11-7-3-5-9-13(11)19-18(23)20-15-16(21)12-8-4-6-10-14(12)24-17(15)22/h3-10,21H,2H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMROGURPWRQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)
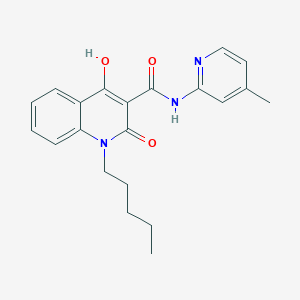
![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)
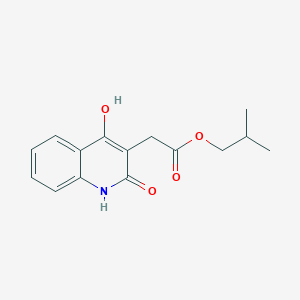


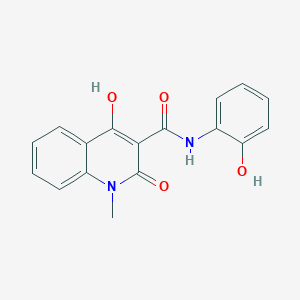
![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)

